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Introduction
Cathepsin X (also known as Cathepsin Z or CTSZ) is a lysosomal cysteine protease belonging

to the papain superfamily.[1][2] Unlike many other cathepsins that function as endopeptidases,

Cathepsin X is distinguished by its primary role as a carboxypeptidase, cleaving single amino

acids from the C-terminus of proteins and peptides.[3] Initially considered a housekeeping

enzyme involved in intracellular protein turnover, emerging evidence has highlighted its

specialized, evolutionarily conserved roles in critical physiological and pathological processes,

including immune response, cell adhesion, migration, and cancer progression.[4][5] Its

expression is most prominent in immune cells such as monocytes, macrophages, and dendritic

cells.[4]

This technical guide provides a comprehensive overview of the evolutionary conservation of

the CTSZ gene, presenting key data on its orthologs, gene structure, and functional parallels

across species. It details the experimental methodologies used to assess its conservation and

visualizes its role in cellular signaling. This document is intended to serve as a foundational

resource for researchers exploring Cathepsin X as a potential therapeutic target.
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The CTSZ gene is highly conserved across a wide range of eukaryotic organisms, from single-

celled algae to humans, indicating its fundamental biological importance.[6] This deep

evolutionary history suggests that its core functions have been maintained and adapted over

millions of years.

Orthologs and Sequence Identity
The conservation of a gene is most directly measured by comparing the sequence identity of its

protein product across different species. Cathepsin X shows a high degree of sequence

identity among mammals and is well-conserved even in more distantly related vertebrates. The

human CTSZ gene has 233 known orthologs.[7] A comparative analysis of Cathepsin X
protein sequences reveals this conservation quantitatively.

Table 1: Orthologs and Protein Sequence Identity of Cathepsin X (CTSZ)

Species
Common
Name

Gene
Symbol

NCBI
Protein ID

Protein
Length
(Amino
Acids)

% Identity
to Human

Homo
sapiens

Human CTSZ
NP_001327.
1

303 100%

Mus

musculus
Mouse Ctsz NP_071587.1 305 80.7%

Rattus

norvegicus
Rat Ctsz

NP_0011015

11.1
305 79.7%

Danio rerio Zebrafish ctsz
NP_0010382

34.1
308 59.4%

Drosophila

melanogaster
Fruit Fly CtsZ NP_649641.1 338 34.6%

Caenorhabdit

is elegans
Roundworm CtsZ-like NP_501980.1 362 29.8%
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(Note: Sequence identities were calculated using NCBI's protein BLAST tool against the human

reference sequence NP_001327.1.)

Gene Structure Conservation
The genomic organization of a gene, including the number and arrangement of exons and

introns, provides another layer of evidence for evolutionary conservation. The CTSZ gene

exhibits a conserved exon-intron structure, particularly among vertebrates. The human CTSZ

gene is located on chromosome 20q13.32 and consists of 6 exons.[1][2] This structure is

mirrored in the mouse genome, where the Ctsz gene is located on chromosome 2 and also

contains 6 exons.[8]

Table 2: Comparative Gene Structure of CTSZ

Species Gene Symbol
Chromosome
Location

Number of
Exons

Total Gene
Length
(approx. bp)

Homo sapiens CTSZ 20q13.32 6 22,552

Mus musculus Ctsz 2 H4 6 11,545

| Danio rerio | ctsz | 6 | 7 | 10,211 |

Selective Pressure Analysis (Ka/Ks Ratio)
The ratio of the rate of non-synonymous substitutions (Ka) to the rate of synonymous

substitutions (Ks) is a key indicator of the selective pressure acting on a protein-coding gene.

[9]

Ka/Ks < 1: Indicates purifying (or negative) selection, where mutations that alter the amino

acid sequence are selected against. This is the hallmark of a functionally constrained and

conserved gene.

Ka/Ks = 1: Suggests neutral evolution.

Ka/Ks > 1: Suggests positive selection, where changes in the protein sequence are favored.
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While a specific, pre-calculated Ka/Ks ratio for CTSZ across multiple species is not readily

available in public databases, genome-wide analyses of human-mouse orthologs show that the

vast majority of genes are under strong purifying selection, with average Ka/Ks ratios well

below 1.[10] Given the high sequence and functional conservation of Cathepsin X, it is

expected to be under strong purifying selection (Ka/Ks << 1), reflecting its critical, conserved

biological functions.

Conserved Signaling and Functional Roles
The evolutionary conservation of the CTSZ gene sequence is reflected in the conservation of

its cellular functions. Cathepsin X plays a crucial role in cell-cell and cell-extracellular matrix

(ECM) interactions by modulating the activity of cell surface integrin receptors.

The Cathepsin X-Integrin Signaling Pathway
In immune cells, Cathepsin X is translocated from lysosomes to the plasma membrane upon

cell activation.[4] There, it acts on the cytoplasmic tails of β2 integrin subunits, specifically on

the receptors Mac-1 (CD11b/CD18) and LFA-1 (CD11a/CD18). By cleaving C-terminal amino

acids, Cathepsin X activates these integrins, triggering downstream signaling cascades that

regulate key immune functions.[11]

Mac-1 Activation: Leads to enhanced adhesion of monocytes and macrophages, and

regulates phagocytosis.[11]

LFA-1 Activation: Promotes T-lymphocyte proliferation, migration, and cytoskeletal

rearrangement.[4]

This signaling axis is a prime example of a conserved functional role that is highly relevant to

immunology and oncology drug development.
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Caption: Cathepsin X signaling via β2 integrin activation.

Experimental Protocols for Conservation Analysis
Analyzing the evolutionary conservation of a gene like CTSZ involves a systematic

bioinformatics workflow. The following protocols outline the key steps for such an analysis.

Protocol 1: Ortholog Identification and Sequence
Alignment
Objective: To identify orthologous sequences of a target gene and perform a multiple sequence

alignment to assess conservation.

Sequence Retrieval:

Obtain the reference protein sequence for the gene of interest (e.g., human Cathepsin X,

NCBI RefSeq: NP_001327.1) from a primary database like NCBI or UniProt.

Ortholog Identification:
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Use the NCBI BLASTp suite (Protein-Protein BLAST). Select the reference sequence as

the query.

Target a range of organismal databases, from mammals to invertebrates, by adjusting the

"Organism" parameter.

Alternatively, use curated orthology databases like Ensembl Compara or GeneCards to

retrieve a list of known orthologs.[7]

Sequence Collection:

From the BLAST results or orthology database, select representative species for analysis

(e.g., human, mouse, zebrafish, fruit fly, C. elegans).

Download the full-length protein sequences for each selected ortholog in FASTA format.

Multiple Sequence Alignment (MSA):

Utilize an MSA tool such as Clustal Omega, MUSCLE, or T-Coffee.[2][3] These tools can

be accessed via web servers (e.g., EMBL-EBI) or as standalone command-line

applications.

Input the collected FASTA sequences into the tool.

Execute the alignment using default parameters, which typically include a substitution

matrix (e.g., BLOSUM62) and gap penalties.

Analysis and Visualization:

The output alignment highlights conserved residues and regions.

Use alignment visualization software like Jalview or Geneious to color-code the alignment

based on amino acid properties and conservation scores, facilitating the identification of

conserved domains and active site residues.

Protocol 2: Phylogenetic Tree Construction
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Objective: To infer the evolutionary relationships between orthologous sequences and visualize

them as a phylogenetic tree.

Prerequisite: A high-quality multiple sequence alignment from Protocol 1 is required.

Model Selection:

Use statistical methods to determine the best-fit model of protein evolution for the

alignment data. Tools like ProtTest or ModelFinder can be used to evaluate various

substitution models (e.g., JTT, WAG, LG).

Tree Inference:

Employ a tree-building method. Common methods include:

Maximum Likelihood (ML): A statistically robust method that finds the tree most likely to

have produced the observed sequence data. Software: RAxML, IQ-TREE, PhyML.

Bayesian Inference (BI): Uses a probabilistic approach to generate a posterior

probability distribution of trees. Software: MrBayes, BEAST.

Neighbor-Joining (NJ): A faster, distance-based method suitable for large datasets.

Software: MEGA, ClustalW.

Assessing Tree Reliability:

Evaluate the statistical support for the branching patterns in the tree.

Bootstrapping (for ML/NJ): A resampling technique where columns from the alignment are

randomly sampled with replacement to generate new datasets. The analysis is repeated

(typically 100 or 1000 times), and the percentage of times a particular node appears in the

resulting trees is calculated. Bootstrap values >70% are generally considered reliable.

Posterior Probability (for BI): The probability of a clade being correct given the data and

the model. Values >0.95 are considered strong support.

Tree Visualization and Interpretation:
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Use tree viewing software like FigTree or the Interactive Tree Of Life (iTOL) to render the

final tree with branch lengths, support values, and annotations.

Workflow for Evolutionary Conservation Analysis

1. Select Reference Protein
(e.g., Human CTSZ)

2. Identify Orthologs
(BLASTp, Ensembl)

3. Perform Multiple Sequence
Alignment (MSA)

(e.g., Clustal Omega)

4. Construct Phylogenetic Tree
(e.g., Maximum Likelihood)

5. Analyze Conservation
(Conserved domains, Ka/Ks)

6. Infer Functional Significance

Click to download full resolution via product page

Caption: A typical workflow for gene conservation analysis.

Implications for Drug Development
The high degree of evolutionary conservation in Cathepsin X's structure and function makes it

an attractive target for therapeutic intervention.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1169007?utm_src=pdf-body-img
https://www.benchchem.com/product/b1169007?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Validation: The conserved role of Cathepsin X in immune cell migration and

activation validates its potential as a target for autoimmune diseases, chronic inflammation,

and oncology.[5] Modulating its activity could temper pathological immune responses or

inhibit tumor cell invasion.

Cross-Species Efficacy: The high sequence identity between human and mouse Cathepsin
X (~81%) suggests that inhibitors developed against the human enzyme are likely to be

effective in preclinical mouse models, facilitating a smoother transition from in vitro studies to

in vivo validation.

Structural Conservation: The conservation of the active site and key structural loops across

species provides a stable template for structure-based drug design. Small molecule

inhibitors can be rationally designed to fit into the conserved catalytic cleft, increasing the

likelihood of potent and specific inhibition.

Predictive Toxicology: Understanding the function of Cathepsin X orthologs in model

organisms like zebrafish and mice can help predict potential on-target toxicities or side

effects of therapeutic inhibitors in humans.

Conclusion
The Cathepsin X (CTSZ) gene is a paradigm of evolutionary conservation, maintaining its core

structural features and biological functions across a vast evolutionary distance. Its conserved

role as a carboxypeptidase that modulates integrin signaling underscores its importance in

fundamental processes like cell adhesion and immune regulation. For drug development

professionals, this deep conservation provides a solid foundation for target validation, facilitates

the use of animal models, and offers a stable structural basis for the design of novel

therapeutics aimed at a range of inflammatory and oncologic diseases. Further research into

the nuanced, species-specific adaptations of Cathepsin X will continue to illuminate its

biological significance and therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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